Hedgehog IN-2
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Overview
Description
Hedgehog IN-2 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and the progression of various cancers. This compound has shown significant potential in inhibiting the Hedgehog pathway, making it a valuable compound for scientific research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hedgehog IN-2, also known as Compound 20, is synthesized through a series of chemical reactions involving heterocyclic amides. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. Quality control measures are also essential to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Hedgehog IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied for their inhibitory activity and potential therapeutic applications .
Scientific Research Applications
Hedgehog IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular differentiation, proliferation, and tissue homeostasis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with aberrant Hedgehog signaling.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Hedgehog pathway .
Mechanism of Action
Hedgehog IN-2 exerts its effects by inhibiting the Hedgehog signaling pathway. The compound specifically targets the smoothened (SMO) receptor, preventing the activation of downstream signaling components. This inhibition disrupts the transcriptional activity of glioma-associated oncogene (Gli) transcription factors, ultimately leading to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Hedgehog IN-2 is compared with other Hedgehog pathway inhibitors such as:
Vismodegib: Another SMO inhibitor used in the treatment of basal cell carcinoma.
Sonidegib: A similar SMO inhibitor with applications in cancer therapy.
Arsenic Trioxide: Targets the Hedgehog pathway at the level of Gli proteins
This compound is unique due to its high potency and specificity in inhibiting the Hedgehog pathway, making it a valuable tool for research and therapeutic applications .
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-methyl-5-(5-methyl-1H-imidazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29) |
InChI Key |
GMVNSGUKXHWVSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.